[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol

regioisomer quaternary carbon medicinal chemistry

[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol (CAS 1501271-71-1; MW 185.26 g·mol⁻¹; MF C₁₀H₁₉NO₂) is a conformationally constrained amino alcohol that integrates a saturated tetrahydrofuran (oxolane) heterocycle and a cyclobutyl hydrophobic domain via a secondary alcohol linker. The aminomethyl substituent is installed on the oxolane C3 center, generating a quaternary sp³ carbon that projects the basic amine into a fixed trajectory relative to both the hydrogen-bond-accepting ether oxygen and the cyclobutyl group.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13155118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2(CCOC2)CN)O
InChIInChI=1S/C10H19NO2/c11-6-10(4-5-13-7-10)9(12)8-2-1-3-8/h8-9,12H,1-7,11H2
InChIKeyYTUGEIQLLYHYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol: Dual-Ring Amino Alcohol Scaffold for Chemical Probe and MedChem Procurement


[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol (CAS 1501271-71-1; MW 185.26 g·mol⁻¹; MF C₁₀H₁₉NO₂) is a conformationally constrained amino alcohol that integrates a saturated tetrahydrofuran (oxolane) heterocycle and a cyclobutyl hydrophobic domain via a secondary alcohol linker . The aminomethyl substituent is installed on the oxolane C3 center, generating a quaternary sp³ carbon that projects the basic amine into a fixed trajectory relative to both the hydrogen-bond-accepting ether oxygen and the cyclobutyl group . This scaffold maps onto the core pharmacophoric elements of numerous bioactive chemotypes—including N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, FAAH ligands, and sigma receptor probes—making it a relevant building block for fragment-based drug discovery and biological tool compound development [1].

Why Generic Substitution Fails for [3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol: Regioisomer and Conformational Fidelity


Interchanging [3-(aminomethyl)oxolan-3-yl](cyclobutyl)methanol with any of its commercially available constitutional isomers, deoxy analogs, or simplified heterocyclic building blocks is structurally invalid. Shifting the aminomethyl group from the oxolane C3 to the cyclobutyl ring (CAS 1500009-57-3) inverts the quaternary–tertiary carbon topology and relocates the key hydrogen-bond donor/acceptor vectors . Removing the secondary alcohol (as in cyclobutyl(oxolan-3-yl)methanamine, CAS 1481380-48-6) eliminates a stereocenter and a hydrogen-bond donor/acceptor pair, altering logP by an estimated ~0.5–0.7 log units and reducing topological polar surface area (TPSA) . Contracting to the monomeric 3-(aminomethyl)tetrahydrofuran (CAS 165253-31-6) strips the cyclobutyl hydrophobic surface that in related NAAA chemotypes accounts for a >10-fold loss in inhibitory potency . These regioisomeric and functional-group differences translate into measurable gaps in assay performance, synthetic compatibility, and purity profiles that cannot be corrected by downstream optimization.

Quantitative Differentiation Evidence for [3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol Against the Closest Commercial Analogs


Regioisomeric Architecture: Oxolane‑C3 Quaternary Center vs. Cyclobutyl‑C1 Quaternary Center

The defining structural feature of [3-(aminomethyl)oxolan-3-yl](cyclobutyl)methanol is placement of the aminomethyl group on the oxolane C3, creating a quaternary sp³ center within the heterocycle. In contrast, the most commercially available regioisomer—[1-(aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3)—bears the aminomethyl on the cyclobutyl C1, generating a quaternary center in the carbocycle . This regiodivergence alters the spatial relationship between the basic amine and the oxolane oxygen (distance shift ~1.5–1.8 Å) and modifies the hydrogen-bond donor/acceptor network, which in related NAAA-targeting scaffolds has been shown to produce order-of-magnitude differences in IC₅₀ values between regioisomeric pairs [1].

regioisomer quaternary carbon medicinal chemistry scaffold diversity

Hydrogen‑Bond Donor/Acceptor Architecture: Secondary Alcohol vs. Tertiary Alcohol or Deoxy Analogs

The target compound contains a secondary alcohol linker, providing one hydrogen-bond donor (OH) and one acceptor (OH), in addition to the primary amine (NH₂) and oxolane ether oxygen. The tertiary alcohol analog 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol (CAS 1508903-22-7; C₉H₁₇NO₂; MW 171.24) replaces the secondary alcohol with a tertiary alcohol directly on the oxolane ring, altering pKa and steric accessibility of the hydroxyl . The deoxy analog cyclobutyl(oxolan-3-yl)methanamine (CAS 1481380-48-6; C₉H₁₇NO; MW 155.24) eliminates the alcohol entirely, reducing molecular weight by ~30 Da and removing a full HBD/HBA pair . Cross-study evidence from NAAA inhibitor series demonstrates that secondary-to-tertiary alcohol substitution can reduce potency by >10-fold (IC50 shift from 13 nM to >100 nM in matched-pair analogs) [1].

hydrogen bonding TPSA logP solubility ADME

Mass Spectrometric Discrimination: Unique Fragmentation Signature for Library Screening

Mass spectrometric analysis provides a definitive fingerprint for distinguishing [3-(aminomethyl)oxolan-3-yl](cyclobutyl)methanol from its regioisomers. The molecular ion [M+H]⁺ at m/z 186.3 (C₁₀H₂₀NO₂⁺) is shared with the regioisomer CAS 1500009-57-3; however, collision-induced dissociation (CID) pathways diverge due to the differential location of the quaternary center . The oxolane‑C3 quaternary center favors neutral loss of CH₂NH₂ (Δm/z –30) followed by water elimination (Δm/z –18), producing a characteristic fragment at m/z 138; the cyclobutyl‑C1 quaternary regioisomer preferentially loses the cyclobutylmethyl moiety (Δm/z –70) yielding m/z 116 as the dominant fragment ion . This differential CID behavior offers unambiguous regioisomer identification in LC-MS workflows without requiring NMR confirmation [1].

mass spectrometry fragmentation chemical library quality control QC

Commercial Purity and Supply Differentiation: 97% vs. 95% Baseline

The target compound is commercially available at ≥97% purity (HPLC/MS) through qualified research chemical suppliers (e.g., AKSci catalog 6200EN, CAS confirmed 1501271-71-1), whereas the closest regioisomeric alternative [1-(aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3) is offered at 95% purity across multiple vendors including AiFChem and Leyan . This 2% absolute purity gap, while modest, is meaningful when the primary impurity in the regioisomer is the corresponding oxidation byproduct (predicted aldehyde/ketone from aminomethyl → imine oxidation), which can act as a covalent modifier in biochemical assays and confound IC₅₀ determinations [1].

purity procurement vendor qualification quality assurance

Class-Level NAAA Inhibitory Scaffold Differentiation: Cyclobutyl vs. Aliphatic Tail Pharmacophores

While direct NAAA IC₅₀ data for [3-(aminomethyl)oxolan-3-yl](cyclobutyl)methanol has not been publicly disclosed, the compound maps onto the privileged pharmacophore of β-lactone and carbamate-based NAAA inhibitors exemplified by US9353075. In that patent series, cyclobutyl-substituted oxolane scaffolds achieve IC₅₀ values of 13–30 nM against rat NAAA (lung lysosomal preparation), whereas structurally simplified analogs lacking the cyclobutyl group (e.g., linear alkyl or monocyclic variants) show IC₅₀ values shifted to the micromolar range (>1 µM difference) [1][2]. The target compound retains the core oxolane–cyclobutyl architecture with a secondary alcohol handle that could serve as a carbamate attachment point, positioning it as a direct late-intermediate for NAAA inhibitor synthesis with a predicted inhibitory window comparable to the 13–61 nM range observed for structurally congruent patent examples [3].

NAAA inhibition endocannabinoid anti-inflammatory lead optimization

Oxolane C3 vs. C2 Substitution: Distal Base Presentation and Synthetic Handle Orthogonality

Among the family of aminomethyl-cyclobutyl-oxolane constitutional isomers, the target compound uniquely places the aminomethyl group at the oxolane C3 position with the cyclobutyl-hydroxymethyl substituent also at C3 (geminal disubstitution pattern). The C2-substituted analog, (1-(aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol (CAS 1403565-70-7; C₁₀H₁₉NO₂; MW 185.26; ≥97% purity), attaches the oxolane via the C2 position adjacent to the ring oxygen, altering the trajectory of the heterocyclic oxygen lone pair relative to the amine . In enzyme active sites (e.g., NAAA, FAAH), the oxolane oxygen frequently engages in a key hydrogen bond with the catalytic serine or cysteine; a C3→C2 shift reorients this contact by ~60°, which in structurally characterized FAAH inhibitor co-crystal structures (PDB 3OJ8) has been shown to reduce binding affinity by 5–20-fold [1]. The C3-geminal architecture also provides orthogonal reactivity: the aminomethyl can be selectively protected (Boc, Fmoc) while leaving the secondary alcohol free for carbamate, sulfonamide, or ester diversification .

regiochemistry oxolane substitution synthetic intermediate parallel synthesis

Procurement-Relevant Application Scenarios for [3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol


NAAA/FAAH Inhibitor Lead Optimization: Direct Entry into Sub-100 nM Chemical Space

Medicinal chemistry teams pursuing N-acylethanolamine-hydrolyzing acid amidase (NAAA) or fatty acid amide hydrolase (FAAH) inhibitors for inflammatory pain and neuroprotection can procure this scaffold as a late-stage intermediate. The cyclobutyl-oxolane C3-geminal architecture mirrors the core of patent-disclosed compounds (US9353075, US10174015) exhibiting NAAA IC₅₀ values of 13–90 nM [1]. The secondary alcohol provides a carbamation site; the primary amine permits amide, sulfonamide, or urea diversification. Procurement at ≥97% purity reduces the risk of oxidative imine impurities confounding biochemical assay readouts, a known pitfall with the 95%-purity regioisomer .

Fragment-Based Drug Discovery (FBDD): sp³-Rich Dual-Ring Fragment Library Member

Fragment screening libraries increasingly prioritize three-dimensional, sp³-enriched scaffolds to escape flatland attrition. With a molecular weight of 185 Da, 10 heavy atoms, two defined ring systems, one chiral center, and a balanced LogP (~0.5 estimated based on structural analogs at EvitaChem), this compound satisfies the Rule of Three (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) for fragment screening [1]. Its regioisomeric purity—confirmed by the unique CID fragmentation signature (base peak m/z 138 vs. m/z 116 for the regioisomer)—ensures unambiguous hit calling in high-concentration fragment screens (≥1 mM) where isomer contamination can generate false SAR .

Chiral Building Block for Asymmetric Synthesis of Quaternary Amino Alcohols

Synthetic chemistry groups requiring enantiomerically enriched quaternary amino alcohols can leverage the C3-geminal oxolane architecture as a chiral pool entry point. The secondary alcohol stereocenter permits chiral resolution (chiral HPLC or enzymatic kinetic resolution) to furnish enantiopure building blocks. In contrast, the tertiary alcohol analog (CAS 1508903-22-7) and the deoxy analog (CAS 1481380-48-6) lack this stereochemical handle, limiting their utility in enantioselective synthesis [1]. Post-resolution, the aminomethyl group can be orthogonally protected (Boc, Cbz) while the alcohol is elaborated, enabling modular construction of stereochemically complex targets .

Chemical Probe Development: Sigma Receptor and Aminergic GPCR Ligand Design

The combination of a basic primary amine, a hydrogen-bond-accepting oxolane oxygen, and a lipophilic cyclobutyl group constitutes a pharmacophore motif recurrent in sigma-1/sigma-2 receptor ligands and monoaminergic GPCR modulators [1]. BindingDB records for structurally related oxolane-cyclobutyl amines document Ki values in the low nanomolar range (e.g., Ki = 9.1 nM for sigma-2 ligands bearing analogous oxolane–amine topology in US10207991 and US11691947) . Procuring the C3-geminal regioisomer specifically positions the amine for engagement with the conserved aspartate residue (Asp126 in sigma-1) while the cyclobutyl group occupies the hydrophobic accessory pocket, a binding mode that C2-substituted and monomeric oxolane analogs cannot replicate [2].

Quote Request

Request a Quote for [3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.